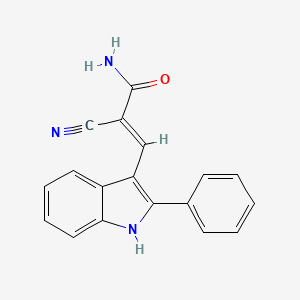![molecular formula C16H15N3O3 B5724209 N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide](/img/structure/B5724209.png)
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide is a compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, an oxadiazole ring, and a phenyl ring, making it a complex and interesting molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the furan and phenyl groups. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . This intermediate can then be reacted with 3-bromophenylbutanamide under suitable conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mécanisme D'action
The mechanism of action of N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide is not fully understood, but it is believed to involve interactions with various molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar structure but with a thiol group instead of the butanamide moiety.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide is unique due to the combination of the furan, oxadiazole, and phenyl rings, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-5-14(20)17-12-7-3-6-11(10-12)15-18-19-16(22-15)13-8-4-9-21-13/h3-4,6-10H,2,5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHTZNAXXCUPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)
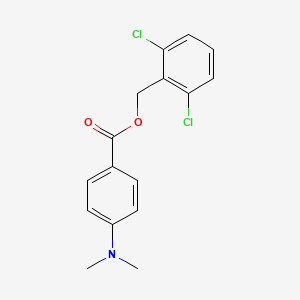
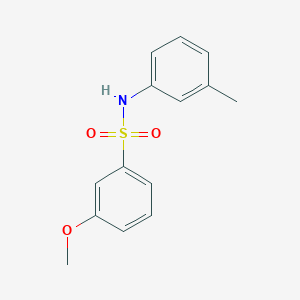
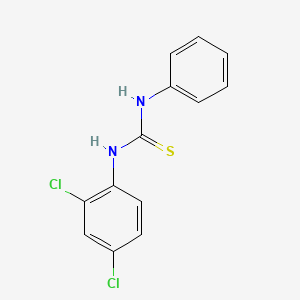
![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)
![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)
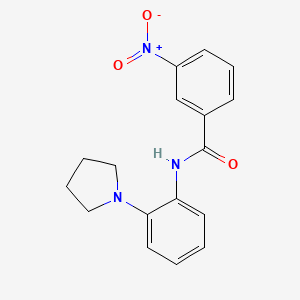
![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![Ethyl 1-[(3-fluorophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B5724193.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)
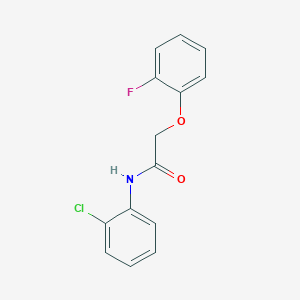
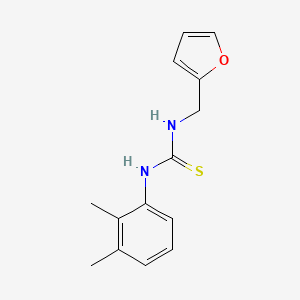
![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)
